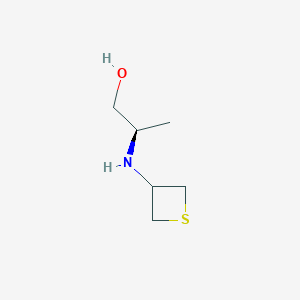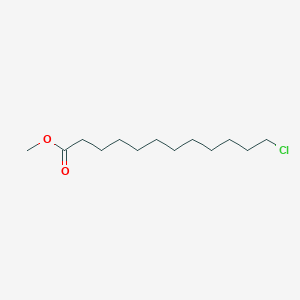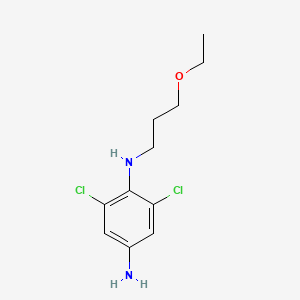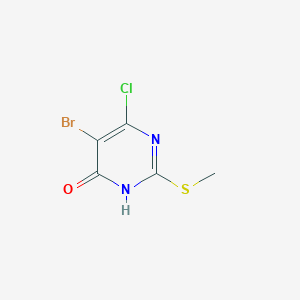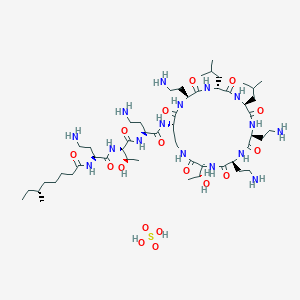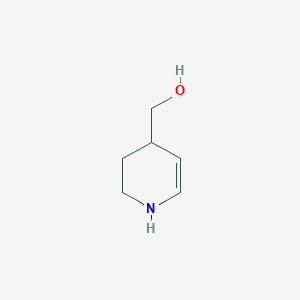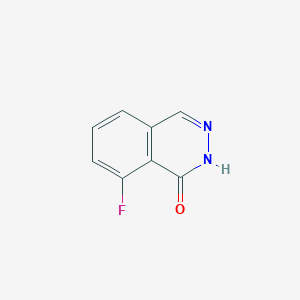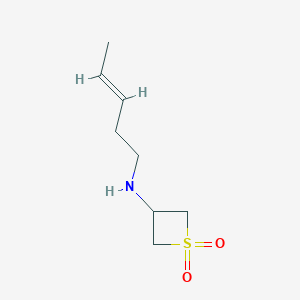![molecular formula C15H25NO3 B13003345 tert-Butyl (R)-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003345.png)
tert-Butyl (R)-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound with a unique structure that includes both a spiro center and a tert-butyl ester group.
Preparation Methods
The synthesis of tert-Butyl ®-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a spirocyclic ketone with tert-butyl chloroformate. One reported method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal in toluene under reflux conditions . The reaction yields a mixture of isomeric condensation products, which can be separated and purified through column chromatography .
Chemical Reactions Analysis
tert-Butyl ®-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: Reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Hydrazine Hydrate Reaction: Treatment with hydrazine hydrate in boiling ethanol leads to the formation of fused spirocyclic pyrazoles.
Acylation: The resulting pyrazoles can be acylated at the NH nitrogen atom to form N-acetyl derivatives.
Common reagents used in these reactions include N,N-dimethylformamide dimethyl acetal, hydrazine hydrate, and acylating agents. The major products formed from these reactions are spirocyclic pyrazoles and their N-acetyl derivatives .
Scientific Research Applications
tert-Butyl ®-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly those with potential biological activity.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Material Science:
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
Comparison with Similar Compounds
tert-Butyl ®-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar structure but lacks the methyl group at the spiro center.
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Contains an additional nitrogen atom in the spiro ring.
Properties
Molecular Formula |
C15H25NO3 |
|---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
tert-butyl (2R)-2-methyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-11-9-12(17)15(10-11)5-7-16(8-6-15)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1 |
InChI Key |
AKSSZTUWCGEVIN-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C2(C1)CCN(CC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC(=O)C2(C1)CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


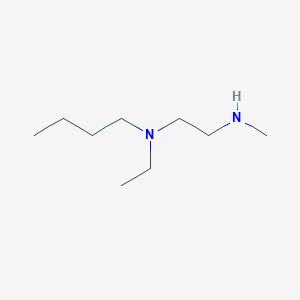

![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
![7-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13003294.png)
